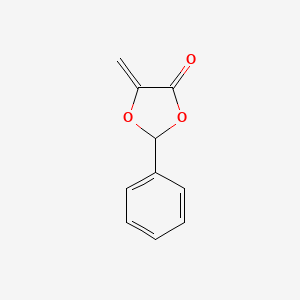

1,3-Dioxolan-4-one, 5-methylene-2-phenyl-

Description

Contextualization of 1,3-Dioxolan-4-ones in Organic Synthesis

1,3-Dioxolan-4-ones, often abbreviated as DOX, are five-membered heterocyclic compounds featuring both an ester and an acetal (B89532) or ketal functional group. researchgate.netrsc.org This structural arrangement makes them valuable intermediates and monomers in organic synthesis. They are readily prepared from α-hydroxy acids, which are often derivable from renewable resources, through condensation with aldehydes or ketones. researchgate.netnih.gov

A primary application of 1,3-dioxolan-4-ones is in polymer chemistry, where they serve as monomers for the synthesis of aliphatic polyesters. researchgate.net Specifically, they have been investigated as precursors to polylactic acid (PLA), a biodegradable and biocompatible polymer. nih.gov The ring-opening polymerization (ROP) of these monomers offers a route to functional poly(α-hydroxy acid)s (PAHAs). rsc.org This method is advantageous as it can introduce a variety of functional groups into the resulting polymer backbone, depending on the substituents on the dioxolanone ring. rsc.org

Beyond polymerization, chiral 1,3-dioxolan-4-ones, derived from enantiomerically pure α-hydroxy acids like lactic acid or mandelic acid, are employed as valuable tools in asymmetric synthesis. nih.govmdpi.com They can function as chiral acyl anion or ketene (B1206846) equivalents, enabling the stereoselective formation of complex molecules. nih.govresearchgate.net Their rigid cyclic structure allows for high levels of stereocontrol in reactions such as Michael additions and Diels-Alder cycloadditions. mdpi.comnih.gov Furthermore, the development of 1,3-dioxolan-4-ones as sustainable, bio-based polar aprotic solvents highlights their expanding utility in green chemistry. rsc.org

Significance of 5-Methylene-2-phenyl-1,3-dioxolan-4-one as a Research Target

The specific derivative, 5-methylene-2-phenyl-1,3-dioxolan-4-one (MPDO), has garnered particular attention due to its exocyclic double bond, which makes it a highly reactive monomer and dienophile. acs.org This feature distinguishes it from other saturated 1,3-dioxolan-4-ones and opens up unique avenues for chemical transformations.

In Polymer Science: MPDO has been successfully polymerized via both conventional radical polymerization and atom transfer radical polymerization (ATRP). acs.org Research has shown that polymerization proceeds through a 1,2-vinyl addition mechanism, preserving the ring structure in the polymer side chain. acs.org A key characteristic of MPDO is its high reactivity, attributed to its captodative structure—a term describing an alkene substituted with both an electron-withdrawing (the ester) and an electron-donating (the phenyl-substituted oxygen) group. This high reactivity is evident in its copolymerization with monomers like methyl methacrylate (B99206) (MMA) and styrene (B11656) (S), where MPDO incorporates into the copolymer at a much higher rate than its concentration in the feed would suggest. acs.org

| Polymerization Method | Comonomer | Key Finding |

| Conventional Radical | None (Homopolymerization) | Polymerization occurs via 1,2-vinyl addition. acs.org |

| ATRP | Methyl Methacrylate (MMA) | Copolymers show a single glass transition temperature (Tg) that increases with higher MPDO content. acs.org |

| ATRP | Styrene (S) | Copolymers are stable to UV irradiation and basic conditions, confirming the 1,2-vinyl addition mechanism. acs.org |

In Cycloaddition Reactions: The electron-deficient alkene moiety of 5-methylene-1,3-dioxolan-4-ones makes them excellent partners in cycloaddition reactions. Research on analogous chiral systems, such as (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one, demonstrates their utility in [3+2] and [4+2] (Diels-Alder) cycloadditions. nih.govmdpi.com These reactions proceed with high facial and regioselectivity, typically with the incoming reagent adding to the face of the double bond opposite the bulky substituent at the 2-position. nih.gov This reactivity allows for the synthesis of complex spirocyclic heterocycles, which are scaffolds of interest in medicinal chemistry. nih.govnih.gov For instance, the [3+2] cycloaddition with nitrile oxides and diazo compounds has been shown to be effective, while Diels-Alder reactions with dienes like cyclopentadiene (B3395910) have also been extensively studied. nih.govmdpi.com

| Cycloaddition Type | Reagent | Product Type |

| [3+2] Cycloaddition | Benzonitrile (B105546) oxide | Spiro isoxazole (B147169) adduct. nih.govnih.gov |

| [3+2] Cycloaddition | Diazomethane (B1218177) | Spiro pyrazoline adduct. nih.gov |

| [4+2] Diels-Alder | Cyclopentadiene | Spiro bicyclo[2.2.1]heptene adduct. mdpi.com |

| [4+2] Diels-Alder | 1,3-Cyclohexadiene (B119728) | Spiro bicyclo[2.2.2]octene adduct. mdpi.com |

Historical Development of 1,3-Dioxolan-4-one (B8650053) Chemistry

The chemistry of 1,3-dioxolan-4-ones has evolved significantly since its early explorations. The synthesis of these heterocycles was described in the 1980s, with improved procedures being developed to access these compounds from α-hydroxy acids and carbonyl compounds. acs.org Early work highlighted their utility as synthetic intermediates. For instance, in 1984, their application as a starting material for the synthesis of tetronic acids was reported.

The late 20th and early 21st centuries saw a surge in research focusing on the polymerization of 1,3-dioxolan-4-one derivatives. nih.gov The potential to use these monomers, derived from renewable resources like lactic acid, to create biodegradable polymers such as PLA spurred significant investigation into their ring-opening polymerization. nih.govrsc.org

More recently, the focus has expanded to include the synthesis and reaction of more complex dioxolanones. The introduction of an exocyclic methylene (B1212753) group, as seen in 5-methylene-1,3-dioxolan-4-one derivatives, was a key development. acs.org The synthesis of these "cyclic acrylates" and the exploration of their unique reactivity in both polymerization and cycloaddition reactions have marked a new chapter in the field. nih.govacs.org This has transformed them from simple protected forms of α-hydroxy acids into versatile building blocks for advanced materials and complex molecule synthesis. rsc.orgmdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylidene-2-phenyl-1,3-dioxolan-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8/h2-6,10H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGYODLWYLEBCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(=O)OC(O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542962 | |

| Record name | 5-Methylidene-2-phenyl-1,3-dioxolan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101822-11-1 | |

| Record name | 5-Methylidene-2-phenyl-1,3-dioxolan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Advanced Chemical Reactivity and Transformation Mechanisms

Cycloaddition Reactions

The primary mode of reactivity for 5-methylene-2-phenyl-1,3-dioxolan-4-one involves cycloaddition reactions at the C5-methylene group. This moiety readily engages as the 2π-electron component in both [4+2] (Diels-Alder) and [3+2] dipolar cycloadditions, providing access to a diverse range of complex heterocyclic and carbocyclic spiro-compounds.

In the context of the Diels-Alder reaction, 5-methylene-2-phenyl-1,3-dioxolan-4-one functions as a dienophile, reacting with conjugated dienes to form substituted cyclohexene (B86901) rings fused in a spirocyclic fashion to the dioxolanone core. wikipedia.orgsigmaaldrich.com The reaction is a concerted, pericyclic [4+2] cycloaddition, valued for its ability to form two new carbon-carbon bonds and up to four new stereocenters in a single, stereospecific step. masterorganicchemistry.com

The electron-deficient nature of the exocyclic alkene in 5-methylene-2-phenyl-1,3-dioxolan-4-one makes it a competent dienophile for reactions with electron-rich dienes. Its reactivity is comparable to other activated alkenes used in normal-electron-demand Diels-Alder reactions.

With 1,3-Cyclohexadiene (B119728): The reaction with cyclic dienes such as 1,3-cyclohexadiene is a classic example of a Diels-Alder cycloaddition. masterorganicchemistry.comnih.gov The reaction between 5-methylene-2-phenyl-1,3-dioxolan-4-one and 1,3-cyclohexadiene is expected to yield a spirocyclic adduct containing a bicyclo[2.2.2]octene framework. This transformation constructs a complex, rigid structure with high atom economy. Studies on related systems have shown that such reactions proceed efficiently, often facilitated by thermal conditions or Lewis acid catalysis. nih.gov

With Butenolide: The specified reaction with butenolide acting as a diene component in a Diels-Alder reaction is not typical, as butenolide itself is an α,β-unsaturated carbonyl compound and generally functions as a dienophile. However, related dioxolanone systems have been shown to undergo conjugate additions (Michael additions) with butenolide. For instance, the lithium enolate of (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one reacts with butenolide in a Michael fashion, demonstrating the electrophilic nature of butenolide and the nucleophilic potential of other positions on the dioxolanone ring system under basic conditions. nih.gov

The stereochemical outcome of Diels-Alder reactions involving 5-methylene-2-phenyl-1,3-dioxolan-4-one is governed by two key factors: diastereoface selectivity and endo/exo selectivity. youtube.com

Diastereoface Selectivity: The 2-phenyl-substituted dioxolanone possesses a stereocenter at the C2 position. This chiral center directs the incoming diene to preferentially attack one of the two faces (Re or Si) of the planar methylene (B1212753) group. This facial bias arises from steric hindrance, where the diene approaches from the side opposite to the bulky phenyl group, leading to the formation of one major diastereomer.

Exo/Endo Selectivity: In Diels-Alder reactions with cyclic dienes, two diastereomeric products, designated endo and exo, can be formed. The endo product, where the substituents of the dienophile are oriented towards the π-system of the newly formed ring, is often favored due to secondary orbital interactions. However, for certain dienophiles, including some related methylene derivatives, the exo adduct is the thermodynamically more stable product and can be formed preferentially, particularly under conditions of thermodynamic control or due to significant steric hindrance that disfavors the endo transition state.

The rate and selectivity of the Diels-Alder reaction with 5-methylene-2-phenyl-1,3-dioxolan-4-one as the dienophile can be significantly enhanced by the use of Lewis acids. ias.ac.in Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄), coordinate to the carbonyl oxygen atom of the dioxolanone. ias.ac.in

This coordination has two primary effects:

Electronic Activation: It increases the electron-withdrawing character of the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduces the HOMO-LUMO energy gap between the diene and dienophile, accelerating the reaction rate.

Enhanced Selectivity: The increased rigidity of the Lewis acid-dienophile complex often amplifies the inherent diastereoface and endo/exo selectivities, leading to higher yields of a single stereoisomer.

Recent computational studies suggest that beyond simply lowering the LUMO energy, Lewis acids also accelerate the reaction by reducing the Pauli repulsion between the filled π-orbitals of the reactants in the transition state. nih.gov

Beyond [4+2] cycloadditions, the activated double bond of 5-methylene-1,3-dioxolan-4-ones serves as an excellent dipolarophile for [3+2] cycloadditions with 1,3-dipoles. These reactions are a powerful method for constructing five-membered heterocyclic rings.

The reaction of 5-methylene-1,3-dioxolan-4-ones with nitrile oxides provides a direct route to novel spiro-isoxazoline derivatives. nih.gov Nitrile oxides, which can be generated in situ from the corresponding hydroximoyl chlorides via dehydrohalogenation with a base like triethylamine (B128534), react readily with the methylene group. nih.govmdpi.com

Research on the closely related (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one has demonstrated that these reactions are highly efficient and stereoselective. nih.gov

Reaction with Benzonitrile (B105546) Oxide: Treatment with benzhydroximoyl chloride and triethylamine results in the formation of the corresponding spiro adduct in nearly quantitative yield as a single stereoisomer. The structure and absolute stereochemistry of this adduct have been unequivocally confirmed by X-ray diffraction analysis. nih.gov

Reaction with Acetonitrile (B52724) Oxide: Similarly, acetonitrile oxide, generated in situ from nitroethane and phenyl isocyanate, adds smoothly to the double bond to yield the 3'-methyl-substituted spiro-isoxazoline adduct. nih.gov

These [3+2] cycloadditions proceed with complete regioselectivity, where the oxygen atom of the nitrile oxide adds to the C5 carbon of the dioxolanone ring, and the nitrile carbon adds to the exocyclic methylene carbon. This outcome is consistent with the electronic demands of the reaction, governed by frontier molecular orbital interactions. researchgate.net

Table 1: [3+2] Cycloaddition of (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one with Nitrile Oxides Data based on reactions of a close structural analogue. nih.gov

| 1,3-Dipole | Precursor/Generation Method | Product | Yield |

|---|---|---|---|

| Benzonitrile Oxide | Benzhydroximoyl chloride + Triethylamine | (2S,5R)-Spiro[2-t-butyl-1,3-dioxolan-4-one-5,5'-4',5'-dihydro-3'-phenylisoxazole] | ~100% |

| Acetonitrile Oxide | Nitroethane + Phenyl isocyanate | (2S,5R)-Spiro[2-t-butyl-1,3-dioxolan-4-one-5,5'-4',5'-dihydro-3'-methylisoxazole] | Good |

[3+2] Cycloaddition Chemistry

Reactions with Diazo Compounds (e.g., Diazomethane (B1218177), Diphenyldiazomethane)

The 5-methylene group of the dioxolanone ring system serves as an effective dipolarophile in [3+2] cycloaddition reactions with diazo compounds. nih.govmdpi.comnih.gov Treatment of (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one with an ethereal solution of diazomethane results in the formation of the expected spiro pyrazoline adduct in good yield. nih.govmdpi.com

Similarly, the reaction with diphenyldiazomethane can be initiated. However, this reaction does not proceed spontaneously upon stirring in ether. Instead, photochemical activation using a medium-pressure mercury lamp is required to facilitate the cycloaddition, yielding the corresponding diphenyl-substituted spirocyclopropane adduct. mdpi.com This suggests that the reaction with diphenyldiazomethane may proceed via an initial loss of N₂ to form a carbene, which then adds to the double bond, rather than through a concerted [3+2] cycloaddition mechanism.

| Diazo Compound | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Diazomethane | Ethereal solution | Spiro Pyrazoline | Good | nih.govmdpi.com |

| Diphenyldiazomethane | Et₂O, 400 W Hg lamp, 2h | Spiro Diphenylcyclopropane | - | mdpi.com |

Formation and Structural Characterization of Spiro Adducts

The cycloaddition of diazo compounds to the methylene-dioxolanone leads to the formation of novel spirocyclic systems. nih.govmdpi.com The reaction with diazomethane yields a spiro adduct featuring a pyrazoline ring fused at the 5-position of the dioxolanone. mdpi.com This product, (2S)-Spiro[2-t-butyl-1,3-dioxolan-4-one-5,3′-3′,4′-dihydro-5H-pyrazole], has been characterized by NMR spectroscopy. mdpi.com

Key spectral data for the diazomethane adduct include distinct NMR signals for two adjacent, yet strongly differentiated, CH₂ groups. mdpi.com The C-CH₂ group shows proton signals at δH 1.73 and 2.20 ppm and a carbon signal at δC 24.6 ppm. mdpi.com The =N-CH₂ group exhibits signals at δH 4.62 and 4.87 ppm and δC 77.3 ppm. mdpi.com The spiro carbon itself is identified by a signal at δC 114.4 ppm. mdpi.com

The photo-induced reaction with diphenyldiazomethane results in a spiro[1,3-dioxolan-4-one-5,1'-cyclopropane] structure, where the cyclopropane (B1198618) ring is substituted with two phenyl groups. mdpi.com The absolute stereochemistry of related spiro adducts, such as the one formed with benzonitrile oxide, has been unequivocally confirmed by X-ray diffraction analysis, providing a structural basis for assigning the stereochemistry of other adducts. nih.govnih.gov

Limitations and Failed Cycloadditions (e.g., with Nitrile Sulfides, Nitrile Imines, Azides)

Despite its reactivity towards nitrile oxides and diazo compounds, the 5-methylene-1,3-dioxolan-4-one framework shows significant limitations in its [3+2] cycloaddition scope. nih.govmdpi.comnih.gov Attempts to react (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one with other 1,3-dipoles have been unsuccessful. nih.gov

Specifically, the compound failed to react with:

Benzonitrile sulfide , generated via thermolysis of 5-phenyl-1,3,4-oxathiazol-2-one. nih.gov

Diphenylnitrile imine , formed by treating α-chlorobenzaldehyde phenylhydrazone with triethylamine. nih.gov

This lack of reactivity indicates that the exocyclic double bond of the methylene-dioxolanone is not sufficiently activated to engage with these types of 1,3-dipoles under the attempted reaction conditions. nih.gov

Michael Addition Reactions

Information regarding the behavior of 1,3-Dioxolan-4-one (B8650053), 5-methylene-2-phenyl- as a Michael acceptor in conjugate addition reactions is not available in the cited literature. The provided references primarily describe Michael additions where a related saturated dioxolanone, such as (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one, is deprotonated to form a nucleophilic enolate that subsequently adds to Michael acceptors like nitroalkenes or butenolide. mdpi.comnih.govnih.gov This reactivity pattern is distinct from the expected role of the titular compound as a Michael acceptor due to its α,β-unsaturated carbonyl system.

Conjugate Addition to Nitroalkenes and Butenolide

There is no available research data in the provided sources detailing the conjugate addition of nucleophiles to 1,3-Dioxolan-4-one, 5-methylene-2-phenyl- or its reaction with nitroalkenes and butenolide.

Formation of β-Methyl-γ-oxo Esters

The formation of β-methyl-γ-oxo esters from 1,3-Dioxolan-4-one, 5-methylene-2-phenyl- is not described in the referenced scientific literature.

Thermal Fragmentation and Pyrolysis Studies (e.g., Flash Vacuum Pyrolysis, FVP)

The spirocyclic adducts derived from 5-methylene-1,3-dioxolan-4-one undergo complex and varied thermal fragmentations when subjected to Flash Vacuum Pyrolysis (FVP). nih.govnih.gov The decomposition pathway is highly dependent on the nature of the spiro-fused ring. nih.gov

Pyrolysis of Isoxazoline Adducts: The spiro adducts formed from nitrile oxides, upon FVP at 550 °C, decompose to yield pivalaldehyde, carbon dioxide, the corresponding nitrile, and ketene (B1206846). nih.gov

Pyrolysis of the Diazomethane Adduct: The spiro-pyrazoline adduct derived from diazomethane displays a simpler fragmentation pattern. It loses molecular nitrogen (N₂) upon pyrolysis to give a stable cyclopropane-fused dioxolanone. nih.govnih.gov

Pyrolysis of the Diphenyldiazomethane Adduct: The spiro-diphenylcyclopropane adduct undergoes a more intricate fragmentation sequence. The primary product observed is benzophenone, which is proposed to form through a pathway involving the initial loss of pivalaldehyde and subsequent formation of methyleneketene. nih.govnih.gov

These diverse pyrolysis outcomes highlight the utility of FVP in accessing novel molecular structures and revealing complex gas-phase reaction mechanisms originating from dioxolanone-derived scaffolds. nih.gov

| Starting Spiro Adduct | Key Pyrolysis Products | Reference |

|---|---|---|

| Spiro-isoxazoline (from nitrile oxide) | Pivalaldehyde, CO₂, Nitrile, Ketene | nih.gov |

| Spiro-pyrazoline (from diazomethane) | Cyclopropane-fused dioxolanone (loss of N₂) | nih.govnih.gov |

| Spiro-diphenylcyclopropane (from diphenyldiazomethane) | Benzophenone, Pivalaldehyde, Methyleneketene | nih.govnih.gov |

Deprotonation and Anion Chemistry

The chemistry of anions derived from 1,3-dioxolan-4-ones is a cornerstone of their application in asymmetric synthesis, allowing them to function as chiral acyl anion equivalents.

The proton at the C-5 position of the saturated 1,3-dioxolan-4-one ring is acidic enough to be removed by a strong, non-nucleophilic base. Typically, lithium diisopropylamide (LDA) is used at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding lithium enolate. This enolate is a potent nucleophile. Despite the temporary loss of stereochemical information at the C-5 position upon enolization, the chirality at the C-2 position effectively controls the facial selectivity of subsequent reactions. This allows for highly diastereoselective alkylation when the enolate is treated with an electrophile, leading to the formation of a new stereocenter with high control.

The generated dioxolanone anion reacts efficiently with a wide array of electrophiles. Seminal work in this area demonstrated successful reactions with simple electrophiles such as alkyl halides, as well as with carbonyl compounds like aldehydes and ketones. This reactivity has since been expanded to include Michael acceptors, such as α,β-unsaturated enones and nitroalkenes. The high diastereoselectivity of these additions makes the 1,3-dioxolan-4-one scaffold a powerful tool for constructing complex chiral molecules. Subsequent removal of the chiral auxiliary, often via hydrolysis and oxidative decarboxylation or through the thermal fragmentation methods described above, yields enantiomerically enriched products.

Other Synthetic Transformations and Derivatizations (e.g., Condensation with Nucleophiles)

The exocyclic methylene group of 1,3-Dioxolan-4-one, 5-methylene-2-phenyl- is an α,β-unsaturated system, making it susceptible to attack by nucleophiles in addition to its participation in cycloadditions. This reactivity allows for various other synthetic transformations.

Reactions with nucleophiles such as amines can be expected to proceed via a Michael-type or conjugate addition to the double bond. Studies on analogous 5-methylene-1,3-dioxolan-2-ones have shown that primary amines can add to the methylene group, leading to the formation of substituted oxazolidinones, sometimes accompanied by ring-opening of the dioxolanone core. lookchem.com The specific outcome can be influenced by reaction conditions and the presence of catalysts. Similarly, reactions with other nitrogen nucleophiles like amidines have been reported for related systems, yielding a variety of products including substituted oxazolidinones and linear urethanes, depending on the amidine structure. researchgate.net This suggests that 1,3-Dioxolan-4-one, 5-methylene-2-phenyl- can be used as a building block for various nitrogen-containing heterocyclic and acyclic structures through condensation and addition reactions with suitable nucleophiles.

Iv. Roles As Synthons and Chiral Auxiliaries in Asymmetric Synthesis

Chiral Acyl Anion Equivalents

Chiral 1,3-dioxolan-4-ones are well-established as effective chiral acyl anion equivalents. researchgate.netresearchgate.net The general strategy involves the deprotonation at the C-5 position to form a chiral enolate, which then reacts with various electrophiles with high diastereoselectivity. The chirality at the C-2 position of the dioxolanone ring effectively controls the facial selectivity of the incoming electrophile.

Research has shown that dioxolanones derived from α-hydroxy acids can be deprotonated and alkylated, and subsequent FVP leads to the formation of ketones. nih.gov This methodology has been successfully extended to conjugate addition reactions, for example, with ethyl crotonate, to produce β-methyl-γ-oxo esters with high enantiomeric excess.

Table 1: Asymmetric Alkylation of Chiral 1,3-Dioxolan-4-ones This table is representative of the general reactivity of chiral 1,3-dioxolan-4-ones as acyl anion equivalents.

| Starting Dioxolanone Derivative | Electrophile | Product Type after Deprotection | Reference |

|---|---|---|---|

| (2S,5S)-2-t-Butyl-5-phenyl-1,3-dioxolan-4-one | Alkyl Halides | Chiral Ketones | researchgate.netresearchgate.net |

| (2S,5S)-2-t-Butyl-5-phenyl-1,3-dioxolan-4-one | Aldehydes/Ketones | Chiral α-Hydroxy Ketones | nih.gov |

| (2S,5S)-2-t-Butyl-5-phenyl-1,3-dioxolan-4-one | Nitroalkenes | Chiral γ-Nitro Ketones | nih.gov |

Chiral Ketene (B1206846) Equivalents

The 5-methylene substituted 1,3-dioxolan-4-ones, such as the title compound, are particularly valuable as chiral ketene equivalents, especially in cycloaddition reactions. researchgate.netnih.gov The exocyclic double bond at the C-5 position acts as a dienophile in Diels-Alder reactions, leading to the formation of spirocyclic adducts.

The stereochemical outcome of these cycloadditions is directed by the chiral center at the C-2 position of the dioxolanone ring. Subsequent thermal fragmentation of the Diels-Alder adducts can lead to the formation of chiral ketones. For instance, in one study, the thermal fragmentation of a Diels-Alder adduct of a related compound, (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one, resulted in a chiral epoxy ketone. researchgate.netmdpi.com This transformation showcases the role of the dioxolanone as a synthon for the stereoselective introduction of a ketene moiety.

The versatility of these chiral ketene equivalents is highlighted by their reactivity with a variety of dienes, leading to complex molecular architectures with a high degree of stereocontrol. nih.gov

Table 2: Diels-Alder Reactions of a Chiral 5-Methylene-1,3-dioxolan-4-one Derivative Illustrative examples of (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one acting as a chiral ketene equivalent.

| Diene | Product of Thermal Fragmentation | Stereochemical Outcome | Reference |

|---|---|---|---|

| Cyclopentadiene (B3395910) (followed by epoxidation) | Chiral Epoxy Ketone | High Enantiomeric Excess | nih.govmdpi.com |

| Butadiene | Chiral Cyclohexenone Derivative | High Diastereoselectivity | researchgate.net |

| Anthracene | Chiral Dihydroanthracenone Derivative | High Diastereoselectivity | researchgate.net |

Chiral Benzoyl Anion Equivalents

Derivatives of 1,3-dioxolan-4-one (B8650053) bearing a phenyl group at either the C-2 or C-5 position can serve as chiral benzoyl anion equivalents. Specifically, (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one, a close analog of the title compound, has been shown to function in this capacity. researchgate.netmdpi.com

In a documented example, this compound undergoes a Michael addition to butenolide. researchgate.netmdpi.com Subsequent thermal fragmentation of the resulting adduct yields a phenyl ketone, demonstrating the utility of the dioxolanone as a chiral benzoyl anion equivalent. researchgate.netmdpi.com This approach allows for the enantioselective introduction of a benzoyl group into a target molecule.

Enantioselective Product Formation and Control

The formation of enantiomerically enriched products using 1,3-dioxolan-4-one based chiral auxiliaries is a cornerstone of their application in asymmetric synthesis. The stereochemical information is embedded in the chiral centers of the dioxolanone ring, which are often derived from readily available chiral starting materials like mandelic acid or lactic acid. nih.gov

The control of enantioselectivity is achieved through the steric and electronic properties of the substituent at the C-2 position. This group, such as a phenyl or t-butyl group, effectively shields one face of the enolate or the dienophile, directing the attack of the electrophile or diene to the less hindered face. This leads to the formation of a major diastereomer.

For example, in the Michael addition of the enolate of (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one to 4-methoxy-β-nitrostyrene, a high degree of diastereoselectivity is observed, with the absolute configuration of the products being confirmed by X-ray diffraction. researchgate.netmdpi.com The subsequent removal of the chiral auxiliary then furnishes the enantiomerically enriched final product.

General Stereocontrol Strategies in Reactions

The primary strategy for stereocontrol in reactions involving chiral 1,3-dioxolan-4-ones revolves around substrate-controlled diastereoselection. The inherent chirality of the dioxolanone template dictates the stereochemical outcome of the reaction.

Key elements of this stereocontrol include:

The C-2 Substituent: A bulky substituent at the C-2 position is crucial for creating a significant steric bias, leading to high facial selectivity.

Formation of a Rigid Chelate: In the case of enolate reactions, the formation of a rigid lithium chelate can further restrict the conformational freedom of the transition state, enhancing the diastereoselectivity of the reaction.

Self-Regeneration of Stereocenters: A notable feature of these systems is the concept of "self-regeneration of stereocenters." Although deprotonation at C-5 removes that stereocenter, the chirality at C-2 ensures that subsequent reactions proceed with high stereoselectivity, effectively restoring stereochemical information in the product. nih.gov

These strategies have been successfully applied in a variety of transformations, including alkylations, aldol (B89426) reactions, Michael additions, and cycloaddition reactions, making chiral 1,3-dioxolan-4-ones powerful tools for the construction of complex chiral molecules.

V. Polymerization Chemistry of 1,3 Dioxolan 4 One, 5 Methylene 2 Phenyl

Copolymerization Studies

Copolymerization with Various Vinyl Monomers (e.g., Methyl Methacrylate (B99206), Styrene (B11656), Acrylates)

1,3-Dioxolan-4-one (B8650053), 5-methylene-2-phenyl- (and its close analogs) has been successfully copolymerized with a wide array of conventional vinyl monomers. This capability allows for the incorporation of its unique structural units into various polymer backbones, thereby modifying the properties of the resulting materials. The copolymerization typically proceeds via a 1,2-vinyl addition mechanism rather than ring-opening, which preserves the dioxolanone ring in the polymer side chain. princeton.edu

Research has demonstrated the copolymerization of related five-membered cyclic ketene (B1206846) hemiacetal ester (CKHE) monomers with methacrylates, acrylates, styrene, acrylonitrile, and N-vinylpyrrolidinone. rsc.org Specifically, the copolymerization of 5-methylene-2-phenyl-1,3-dioxolan-4-one (PMPDO) with methyl methacrylate (MMA) using atom transfer radical polymerization (ATRP) has been reported. princeton.edu The resulting copolymers were found to be stable under UV irradiation and in basic conditions. princeton.edu A key finding from these studies is that the glass transition temperature (Tg) of the copolymers can be modulated by the content of the dioxolanone monomer; for instance, in PMPDO-PMMA copolymers, the Tg increases as the proportion of PMPDO units increases. princeton.edu

| Dioxolanone Monomer | Comonomer | Polymerization Method | Key Findings | Reference |

|---|---|---|---|---|

| 5-methylene-2-phenyl-1,3-dioxolan-4-one (PMPDO) | Methyl Methacrylate (MMA) | ATRP | Single Tg increases with PMPDO content; polymer stable in basic conditions. | princeton.edu |

| 5-methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL) | Methacrylates, Acrylates, Styrene, Acrylonitrile | Radical Polymerization | Demonstrates wide applicability for creating functional copolymers. | rsc.org |

| 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) | Various vinyl monomers | Radical Polymerization | Resulting copolymers exhibit base-induced degradability. | rsc.org |

Enhanced Reactivity Due to Captodative Structure

The term "captodative" refers to the stabilization of a radical center by the synergistic effect of an adjacent electron-withdrawing group (the "captor") and an electron-donating group (the "dative" substituent). wikipedia.org The 5-methylene group in 1,3-Dioxolan-4-one, 5-methylene-2-phenyl- is a prime example of a captodative olefin.

In this molecule:

The Captor Group: The carbonyl group (C=O) at the 4-position of the dioxolanone ring acts as a potent electron-withdrawing group.

The Dative Group: The ring oxygen atom at the 1-position, adjacent to the double bond, functions as an electron-donating group through resonance.

Synthesis of Degradable and Chemically Recyclable Polymers

A significant application of monomers like 1,3-Dioxolan-4-one, 5-methylene-2-phenyl- is in the synthesis of polymers designed for degradation and chemical recycling. rsc.org Unlike the vinyl addition polymerization described earlier, certain related cyclic ketene acetals can undergo radical ring-opening polymerization (rROP). This process introduces ester linkages directly into the polymer backbone. researchgate.net These ester bonds serve as points of weakness that can be cleaved under specific conditions, rendering the entire polymer chain degradable. rsc.orgresearchgate.net

Studies on structurally similar monomers, such as 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL), have showcased the synthesis of novel degradable and chemically recyclable polymers. rsc.org Homopolymers of DMDL and its copolymers with various vinyl monomers were shown to be susceptible to degradation. rsc.org

Base-Induced Degradation Mechanisms

The polymers synthesized from these dioxolanone monomers exhibit degradability in the presence of a base. rsc.org The degradation mechanism involves the hydrolysis of the ester groups that form the polymer backbone. This reaction can be catalyzed by bases such as hydroxides or amines at relatively mild temperatures, ranging from room temperature to 65 °C. rsc.org For example, the degradation of the DMDL homopolymer in a basic solution yields 2-hydroxyisobutyric acid (HIBA) as the primary product. rsc.org This process effectively breaks down the long polymer chain into small, identifiable molecules.

Recovery and Re-synthesis of Monomer from Degradation Products

The degradation process is not merely a disposal method but a foundational step in chemical recycling. The small molecules generated from the base-induced degradation can be recovered and used as precursors to re-synthesize the original monomer. rsc.org In the case of the DMDL polymer, the recovered 2-hydroxyisobutyric acid was successfully used as a starting material to produce new DMDL monomer. rsc.org This newly synthesized monomer was then polymerized again, demonstrating a complete loop of chemical recycling. rsc.org This cycle—polymerization, degradation, recovery, and re-synthesis—is a hallmark of a truly recyclable material.

Photoinitiated Cationic Polymerization of Related Methylene (B1212753) Dioxolanes

While the dioxolan-4-one structure is key for certain radical polymerizations and degradability, related compounds without the carbonyl group, such as 4-methylene-2-phenyl-1,3-dioxolane (B14137611), exhibit different and equally valuable polymerization behavior. These monomers are particularly suited for photoinitiated cationic polymerization. acs.orgnjit.eduresearchgate.net

This process uses a photoinitiator, typically an aromatic sulfonium (B1226848) or iodonium (B1229267) salt, which upon exposure to UV light generates a strong Brønsted acid or a cationic species that initiates polymerization. acs.orgmdpi.com The polymerization of 4-methylene-2-phenyl-1,3-dioxolane proceeds through a combination of 1,2-addition at the exocyclic double bond and a ring-opening mechanism. acs.org This method is fast and can be performed conveniently at room temperature. researchgate.net

Furthermore, these monomers can be copolymerized with other cyclic monomers. For instance, the photoinitiated cationic copolymerization of 4-methylene-2-phenyl-1,3-dioxolane with a difunctional dioxolane analog produced cross-linked polymer networks. njit.edu These cross-linked materials exhibited significantly higher glass transition temperatures (Tg) compared to the homopolymer, demonstrating a method to enhance the thermomechanical properties of the resulting materials. acs.orgnjit.edu

| Monomer(s) | Initiator Type | Polymerization Type | Resulting Polymer | Reference |

|---|---|---|---|---|

| 4-methylene-2-phenyl-1,3-dioxolane | Sulfonium or Iodonium salt | Photoinitiated Cationic Homopolymerization | Polymer formed via addition/ring-opening; low molecular weights. | acs.org |

| 4-methylene-2-phenyl-1,3-dioxolane and 2,2'-(1,4-phenylene)bis(4-methylene-1,3-dioxolane) | Sulfonium or Iodonium salt | Photoinitiated Cationic Copolymerization | Cross-linked material with a Tg up to 30 °C higher than the homopolymer. | njit.edu |

| 4-methylene-2-phenyl-1,3-dioxolane, a difunctional dioxolane, and 2,3-dihydrofuran | Sulfonium salt | Photoinitiated Cationic Copolymerization | Insoluble, cross-linked copolymer with a Tg of 59 °C. | acs.org |

Vi. Mechanistic Investigations of Reaction Pathways

Radical Propagation Mechanisms in Polymerization

The polymerization of 5-methylene-2-phenyl-1,3-dioxolan-4-one (MPDO) and related methylene (B1212753) heterocyclic compounds can proceed through different mechanistic pathways, primarily radical ring-retaining polymerization (rRRP) and radical ring-opening polymerization (rROP). researchgate.net The dominant pathway is dictated by the structure of the monomer and the stability of the radical intermediates formed during propagation.

For MPDO, studies utilizing conventional radical polymerization and controlled techniques like Atom Transfer Radical Polymerization (ATRP) have shown that the reaction proceeds exclusively through a 1,2-vinyl addition mechanism. princeton.edu This is a form of ring-retaining polymerization where the radical adds across the exocyclic double bond, and the cyclic structure of the monomer is preserved in the resulting polymer backbone. The high reactivity of MPDO in copolymerizations, for example with methyl methacrylate (B99206) (MMA) or styrene (B11656), is attributed to its captodative structure—having both an electron-donating (the ring oxygens) and an electron-withdrawing (the carbonyl group) substituent on the double bond. princeton.edu

The general mechanism for ATRP, a controlled radical process, involves a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal catalyst (e.g., a copper complex). cmu.eduwikipedia.orgcmu.edu This equilibrium keeps the concentration of active radicals low, suppressing termination reactions and allowing for the synthesis of polymers with controlled molecular weights and low polydispersity. cmu.educmu.edu

The propagation step in the ring-retaining polymerization of MPDO involves the following:

Radical Addition: The propagating radical (P•) adds to the methylene carbon of the MPDO monomer.

Formation of a New Radical: A new, more stable radical is formed on the quaternary carbon (C5), which is stabilized by the adjacent carbonyl group and the ring oxygen.

Chain Growth: This new radical then propagates by adding to another monomer molecule, incorporating the intact dioxolanone ring into the polymer chain.

In contrast, for the related monomer 2-methylene-4-phenyl-1,3-dioxolane (MPDL), radical polymerization leads to a significant degree of ring-opening. researchgate.net The mechanism for rROP involves an additional isomerization step:

Initial Radical Addition: The propagating radical adds to the methylene group, forming an initial radical intermediate.

Ring Opening: The five-membered ring opens, breaking a C-O bond to form a more stable, rearranged radical. The driving force for this rearrangement is the formation of a stabilized benzyl (B1604629) radical on the polymer backbone. researchgate.net

Propagation: This ring-opened radical propagates, incorporating an ester functionality into the main polymer chain. researchgate.netsci-hub.se

The stability of the polymer formed from MPDO under UV irradiation and basic conditions further confirms that the polymerization proceeds via the ring-retaining 1,2-vinyl addition pathway rather than through ring-opening. princeton.edu

| Polymerization Method | Monomer | Dominant Mechanism | Key Feature | Reference |

|---|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | 5-methylene-2-phenyl-1,3-dioxolan-4-one (MPDO) | Radical Ring-Retaining Polymerization (rRRP) / 1,2-Vinyl Addition | Controlled polymerization; intact rings in polymer backbone. | princeton.edu |

| Conventional Radical Polymerization | 5-methylene-2-phenyl-1,3-dioxolan-4-one (MPDO) | Radical Ring-Retaining Polymerization (rRRP) / 1,2-Vinyl Addition | High reactivity due to captodative structure. | princeton.edu |

| Radical Polymerization | 2-methylene-4-phenyl-1,3-dioxolane (MPDL) | Radical Ring-Opening Polymerization (rROP) | Formation of a stabilized benzyl radical intermediate drives ring opening. | researchgate.net |

Identification and Role of Intermediate Species (e.g., Stabilized Benzyl-Cation)

The reaction pathways of 1,3-dioxolan-4-one (B8650053) derivatives involve several key intermediate species whose stability and subsequent reactivity dictate the final product distribution. These include radical, zwitterionic, and potentially cationic intermediates.

In the context of radical ring-opening polymerization of the structurally similar 2-methylene-4-phenyl-1,3-dioxolane, a critical intermediate is the rearranged radical formed after the initial ring-opening. researchgate.net The cleavage of the C4-O3 bond results in the formation of a primary radical, which rapidly rearranges to a significantly more stable secondary benzylic radical. researchgate.net This resonance-stabilized radical is a key thermodynamic driver for the ring-opening process, facilitating the incorporation of ester linkages into the polymer backbone.

During thermal fragmentation processes, a non-radical, zwitterionic intermediate known as an oxonium carboxylate has been proposed. researchgate.net This species is thought to form via the thermal cleavage of the acyl-oxygen bond (C4-O3) of the dioxolanone ring. The resulting intermediate contains both a positive charge on the ring oxygen (oxonium ion) and a negative charge on the carboxylate. This highly reactive zwitterion serves as a precursor to subsequent fragmentation products. researchgate.net

While less directly documented for 5-methylene-2-phenyl-1,3-dioxolan-4-one in the reviewed literature, the formation of a stabilized benzyl-cation is a mechanistically plausible intermediate in potential cationic reaction pathways. A benzylic carbocation is significantly stabilized through resonance, where the positive charge is delocalized over the ortho and para positions of the adjacent phenyl ring. khanacademy.org In a hypothetical SN1-type reaction at the C2 position, the departure of a leaving group would be facilitated by the formation of this resonance-stabilized benzylic carbocation. This intermediate would then be susceptible to nucleophilic attack to form the final product.

Detailed Stereochemical Control Mechanisms in Asymmetric Reactions

Asymmetric reactions involving chiral derivatives of 1,3-dioxolan-4-one rely on substrate-controlled stereochemical induction, where the pre-existing chirality of the dioxolanone ring dictates the stereochemical outcome of the reaction. uwindsor.ca These chiral monomers are often synthesized from readily available chiral α-hydroxy acids, such as mandelic acid, thereby embedding a defined stereochemistry into the heterocyclic framework. researchgate.net

The mechanism of stereocontrol operates by creating a sterically and electronically differentiated environment around the reactive center. The substituents on the chiral centers of the dioxolanone ring, such as the phenyl group at the C2 or C5 position, act as stereodirecting groups. They effectively block one face of the molecule, compelling an incoming reagent to attack from the less sterically hindered face. researchgate.netnih.gov

A clear example is the Michael addition of nucleophiles to chiral (2S,5S)-5-phenyl-2-tert-butyl-1,3-dioxolan-4-one. researchgate.net In this case, the bulky tert-butyl group at C2 and the phenyl group at C5 create a rigid chiral scaffold. When an enolate or other nucleophile approaches, one trajectory is sterically disfavored. The nucleophile preferentially adds to the opposite, more accessible face of the molecule, leading to the formation of one diastereomer in high excess. The absolute configuration of the resulting products can be confirmed by techniques such as X-ray diffraction, verifying the efficacy of the stereochemical control mechanism. researchgate.net

This principle of using a chiral auxiliary is a fundamental strategy in asymmetric synthesis. researchgate.net The chiral dioxolanone framework serves this purpose, guiding the formation of new stereocenters with high selectivity. The ability to achieve such control is crucial for the synthesis of enantiomerically pure compounds. researchgate.netscispace.com The predictability of this facial selectivity allows for the rational design of synthetic routes to complex chiral molecules.

Elucidation of Thermal Fragmentation Pathways

The thermal decomposition of 1,3-dioxolan-4-ones proceeds through complex fragmentation pathways involving reactive intermediates. The elucidation of these pathways is critical for understanding the thermal stability of these compounds and for their application as protecting groups or chiral synthons that can be deprotected under pyrolytic conditions.

Based on studies of related dioxolanones, the fragmentation process is initiated by the thermal cleavage of the ring, leading to the formation of an oxonium carboxylate zwitterionic intermediate. researchgate.net This key step involves the breaking of the C-O bond between the quaternary carbon (C5) and the adjacent oxygen.

For adducts derived from 5-methylene-1,3-dioxolan-4-ones, the subsequent fragmentation of this intermediate can follow several pathways, depending on the substituents and reaction conditions (e.g., flash vacuum pyrolysis). A general proposed mechanism involves the following steps:

Formation of an Oxonium Carboxylate: The initial ring-opening yields the zwitterionic intermediate.

Elimination of an Aldehyde/Ketone: The oxonium carboxylate can collapse, leading to the elimination of the carbonyl compound corresponding to the C2 substituent. For a 2-phenyl substituted ring, this would be benzaldehyde (B42025). This elimination often results in the formation of a highly strained spiro α-lactone intermediate. researchgate.net

Decarboxylation/Decarbonylation: The α-lactone is thermally unstable and can lose carbon dioxide (CO2) or carbon monoxide (CO). The loss of CO2 from the α-lactone can generate a heterocyclic carbene, which may undergo further rearrangement. researchgate.net

Formation of Final Products: The cascade of reactions can lead to a variety of stable final products. For example, the pyrolysis of spiro adducts of a 5-methylene-2-tert-butyl-1,3-dioxolan-4-one yielded products such as pivalaldehyde, CO2, nitriles, and ketenes, demonstrating the complexity of the fragmentation cascade initiated from the oxonium carboxylate intermediate. researchgate.net

Computational studies on the decomposition of similar heterocyclic systems, like 5-nitro-1,3-dioxanes, support multi-step mechanisms involving ring-opening and the formation of cyclic transition states that govern the kinetic and thermodynamic favorability of different fragmentation routes. scispace.com

Table of Mentioned Chemical Compounds

| Compound Name | Abbreviation | Role/Context |

|---|---|---|

| 1,3-Dioxolan-4-one, 5-methylene-2-phenyl- | MPDO | Primary subject of the article |

| Methyl methacrylate | MMA | Comonomer in polymerization |

| Styrene | - | Comonomer in polymerization |

| 2-methylene-4-phenyl-1,3-dioxolane | MPDL | Related monomer for rROP comparison |

| (2S,5S)-5-Phenyl-2-tert-butyl-1,3-dioxolan-4-one | - | Chiral substrate in asymmetric synthesis |

| Mandelic acid | - | Chiral precursor for dioxolanones |

| Benzaldehyde | - | Potential thermal fragmentation product |

| Pivalaldehyde | - | Thermal fragmentation product of t-butyl derivative |

| Carbon dioxide | CO2 | Thermal fragmentation product |

| Carbon monoxide | CO | Potential thermal fragmentation product |

Vii. Spectroscopic and Structural Characterization for Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing precise information about the chemical environment of hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

In a hypothetical ¹H NMR spectrum of 1,3-Dioxolan-4-one (B8650053), 5-methylene-2-phenyl-, distinct signals would be expected for the protons of the phenyl group, the methine proton at the 2-position, and the exocyclic methylene (B1212753) protons at the 5-position. The aromatic protons would likely appear as a multiplet in the range of δ 7.3-7.5 ppm. The methine proton at the acetal (B89532) center (C2) would be expected to resonate as a singlet further downfield, influenced by the two adjacent oxygen atoms. The two diastereotopic protons of the exocyclic methylene group (=CH₂) would be anticipated to appear as two distinct signals, possibly doublets, due to geminal coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,3-Dioxolan-4-one, 5-methylene-2-phenyl-

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.3 - 7.5 | Multiplet |

| Methine-H (C2) | ~6.0 - 6.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would provide complementary information, showing signals for each unique carbon atom in the molecule. Key resonances would include the carbonyl carbon of the lactone, the carbons of the phenyl ring, the acetal carbon (C2), the quaternary carbon of the double bond (C5), and the methylene carbon of the double bond.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3-Dioxolan-4-one, 5-methylene-2-phenyl-

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C4) | ~170 |

| Phenyl-C (quaternary) | ~135 |

| Phenyl-CH | ~128-130 |

| C=CH₂ (C5) | ~140 |

| =CH₂ | ~90 |

Advanced NMR Techniques for Structural Assignment (e.g., DEPT-135, HH-COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of two-dimensional (2D) NMR experiments would be essential.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment would differentiate between CH, CH₂, and CH₃ groups, with CH and CH₃ signals appearing as positive peaks and CH₂ signals as negative peaks. This would be crucial to confirm the methylene group.

HH-COSY (Homonuclear Correlation Spectroscopy): This would show correlations between coupled protons, although in this specific molecule, long-range couplings would be the most significant ones to observe.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For 1,3-Dioxolan-4-one, 5-methylene-2-phenyl-, the IR spectrum would be expected to show characteristic absorption bands. A strong absorption band around 1780-1800 cm⁻¹ would be indicative of the C=O stretch of the five-membered lactone (ester) ring. Another key feature would be the absorption for the C=C double bond of the methylene group, typically appearing around 1650-1670 cm⁻¹. Bands corresponding to the C-O stretching of the acetal and ester groups would be expected in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching would be observed above 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 1,3-Dioxolan-4-one, 5-methylene-2-phenyl-

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| C=O (lactone) | 1780 - 1800 |

| C=C (alkene) | 1650 - 1670 |

| C-O (acetal, ester) | 1000 - 1300 |

X-ray Diffraction Analysis

Confirmation of Absolute Configuration and Stereochemistry

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline compound. If a suitable single crystal of 1,3-Dioxolan-4-one, 5-methylene-2-phenyl- could be grown, this technique would provide unequivocal proof of its molecular structure. It would determine the exact bond lengths, bond angles, and torsional angles, confirming the presence and geometry of the dioxolanone ring, the phenyl substituent, and the exocyclic methylene group. For chiral derivatives of this compound, X-ray diffraction analysis would be essential to establish the absolute configuration and stereochemistry of the molecule. This has been demonstrated for similar chiral dioxolanones where the absolute configuration of reaction products was confirmed by X-ray diffraction.

Elucidation of Adduct Structures

The structural elucidation of adducts derived from methylene-1,3-dioxolan-4-ones is critical for confirming reaction outcomes, particularly in stereoselective synthesis. These compounds readily participate in cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions, as well as Michael additions, leading to complex molecular architectures. nih.govresearchgate.netnih.gov

The definitive confirmation of the absolute configuration and connectivity of these adducts is frequently achieved through single-crystal X-ray diffraction analysis. researchgate.net For instance, in the study of related chiral 1,3-dioxolan-4-ones, the absolute configurations of Michael adducts with compounds like butenolide and 4-methoxy-β-nitrostyrene were unequivocally confirmed by X-ray diffraction. nih.govresearchgate.net Similarly, the structures of various Diels-Alder adducts have been determined using this technique, providing crucial insights into the reaction mechanisms and stereochemical outcomes. nih.govresearchgate.net In cases where suitable crystals cannot be obtained, structural assignment relies on a combination of other spectroscopic methods, primarily NMR, supported by mass spectrometry and elemental analysis.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and confirming the molecular formula of the adducts and derivatives of 1,3-Dioxolan-4-one, 5-methylene-2-phenyl-. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for distinguishing between compounds with the same nominal mass. mdpi.com

Different ionization techniques are employed depending on the nature of the analyte. Chemical Ionization (CI) and Electrospray Ionization (ESI) are common methods used for these types of molecules. mdpi.com For example, in the analysis of related dioxolanone adducts, HRMS data has been used to confirm the expected molecular formulas by comparing the found mass-to-charge ratio (m/z) with the calculated theoretical value. mdpi.com

Table 1: Representative High-Resolution Mass Spectrometry (HRMS) Data for Adducts of Related 1,3-Dioxolan-4-ones

| Analyte | Ionization Method | Observed m/z | Formula | Required m/z |

|---|---|---|---|---|

| Adduct 1 | CI | 237.1494 [M+H]⁺ | C₁₄H₂₁NO₃ | 237.1491 |

| Adduct 2 | ESI | 422.1580 [M+Na]⁺ | C₂₂H₂₅NaNO₆ | 422.1580 |

Data derived from analyses of adducts of analogous 1,3-dioxolan-4-one compounds. mdpi.com

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a purified compound. This technique is fundamental for verifying the empirical formula of newly synthesized adducts, complementing the data obtained from mass spectrometry. The experimentally determined percentages are compared against the calculated theoretical values based on the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity. mdpi.com

Table 2: Elemental Analysis Data for Adducts of a Related 1,3-Dioxolan-4-one

| Adduct Isomer | Element | Found (%) | Calculated (%) |

|---|---|---|---|

| Minor Isomer | C | 66.4 | 66.5 |

| H | 6.4 | 6.3 | |

| N | 3.5 | 3.5 | |

| Major Isomer | C | 66.5 | 66.5 |

| H | 6.2 | 6.3 | |

| N | 3.6 | 3.5 |

Data derived from analyses of adducts of (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one. mdpi.com

Advanced Spectroscopic and Theoretical Methods for Structural Insight

Computational chemistry offers powerful tools for predicting and interpreting spectroscopic data, providing deeper insights into molecular structure and properties. These theoretical methods are often used in conjunction with experimental results for comprehensive structural elucidation.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. nih.gov It is widely employed to predict vibrational spectra (FT-IR and FT-Raman). nih.gov By optimizing the molecular geometry at a specific level of theory (e.g., B3LYP functional with a 6-311G(d,p) basis set), harmonic vibrational frequencies can be calculated. nih.gov These theoretical frequencies are often scaled to correct for anharmonicity and systematic errors, and then compared with experimental spectra to aid in the assignment of vibrational modes. nih.gov DFT also provides insights into electronic properties by calculating the energies of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for the ab initio calculation of nuclear magnetic shielding tensors, which are then used to predict NMR chemical shifts (¹H and ¹³C). researchgate.netnih.gov This method, typically implemented within a DFT framework, has become a standard tool in structural chemistry. nih.govresearchgate.net By calculating the theoretical chemical shifts for a proposed structure and comparing them with the experimental NMR spectrum, the GIAO method can help confirm structural assignments, resolve ambiguities in stereochemistry, and analyze conformational preferences. nih.govmodgraph.co.uk The accuracy of the predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.govresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states and to simulate electronic absorption spectra (UV-Visible). nih.govmdpi.com This method calculates the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com The results are typically presented as a theoretical spectrum with predicted maximum absorption wavelengths (λmax). nih.govmdpi.com Comparing the TD-DFT simulated spectrum with the experimental one allows for the interpretation of electronic transitions, often in terms of contributions from specific molecular orbitals (e.g., HOMO → LUMO transitions). mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and electronic properties of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

For 1,3-Dioxolan-4-one, 5-methylene-2-phenyl- , the HOMO would likely be localized on the electron-rich regions of the molecule, such as the phenyl ring and the methylene group, which can act as electron donors in chemical reactions. The LUMO, conversely, would be expected to be distributed over the electron-deficient areas, like the carbonyl group of the dioxolanone ring, indicating the sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. While specific energy values for 1,3-Dioxolan-4-one, 5-methylene-2-phenyl- have not been reported in the searched literature, a hypothetical data table based on similar organic molecules is presented below for illustrative purposes.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Energy of the outermost electron orbital; indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied orbital; indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 eV | Correlates with the chemical stability and reactivity of the molecule. |

Density of State (DOS) Analysis (Total and Partial)

Density of States (DOS) analysis is a computational method that provides a graphical representation of the number of available electronic states at each energy level within a molecule. A DOS spectrum plots the number of states versus energy, offering a detailed view of the electronic structure.

As no specific DOS studies for 1,3-Dioxolan-4-one, 5-methylene-2-phenyl- were found, a data table detailing these contributions cannot be provided.

Topological Analysis (e.g., Reduced Density Gradient, Atoms in Molecules Theory)

Topological analysis methods provide a framework for understanding chemical bonding and non-covalent interactions based on the topology of the electron density.

Reduced Density Gradient (RDG): The RDG is a function of the electron density and its gradient. Plotting the RDG against the electron density allows for the visualization of non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. For 1,3-Dioxolan-4-one, 5-methylene-2-phenyl- , an RDG analysis would be instrumental in identifying and characterizing intramolecular and intermolecular interactions that influence its conformational stability and crystal packing.

Atoms in Molecules (AIM) Theory: AIM theory, developed by Richard Bader, partitions the electron density of a molecule into atomic basins, allowing for a rigorous definition of atoms and chemical bonds. The analysis of bond critical points (BCPs)—points of minimum electron density between two bonded atoms—provides quantitative information about the nature of the chemical bonds (e.g., covalent vs. ionic character). An AIM analysis of 1,3-Dioxolan-4-one, 5-methylene-2-phenyl- would offer a detailed description of the bonding within the molecule, quantifying the strength and nature of the covalent bonds in the phenyl and dioxolanone rings.

Detailed research findings and data tables from these topological analyses for the specified compound are not available in the reviewed literature.

Q & A

Q. How does the compound’s electronic structure influence its reactivity in photochemical applications?

- Methodological Answer : Time-dependent DFT (TD-DFT) calculates UV-Vis absorption spectra to predict photoreactivity. Experimental validation involves irradiating the compound at specific wavelengths (e.g., 254 nm) and analyzing photoproducts via GC-MS. The phenyl group’s electron-withdrawing effects may stabilize excited states, altering reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.